N-(2-methoxybenzyl)-3-phenyl[1,3]dioxolo[4,5-g]thieno[3,2-c]quinoline-2-carboxamide
CAS No.: 1223797-53-2
Cat. No.: VC5517840
Molecular Formula: C27H20N2O4S
Molecular Weight: 468.53
* For research use only. Not for human or veterinary use.
![N-(2-methoxybenzyl)-3-phenyl[1,3]dioxolo[4,5-g]thieno[3,2-c]quinoline-2-carboxamide - 1223797-53-2](/images/structure/VC5517840.png)
Specification
CAS No. | 1223797-53-2 |
---|---|
Molecular Formula | C27H20N2O4S |
Molecular Weight | 468.53 |
IUPAC Name | N-[(2-methoxyphenyl)methyl]-5-phenyl-12,14-dioxa-3-thia-8-azatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2(6),4,7,9,11(15)-hexaene-4-carboxamide |
Standard InChI | InChI=1S/C27H20N2O4S/c1-31-21-10-6-5-9-17(21)13-29-27(30)26-24(16-7-3-2-4-8-16)19-14-28-20-12-23-22(32-15-33-23)11-18(20)25(19)34-26/h2-12,14H,13,15H2,1H3,(H,29,30) |
Standard InChI Key | ZYTYHCJQUFWGDM-UHFFFAOYSA-N |
SMILES | COC1=CC=CC=C1CNC(=O)C2=C(C3=C(S2)C4=CC5=C(C=C4N=C3)OCO5)C6=CC=CC=C6 |
Introduction
Chemical Structure and Molecular Properties
The compound’s systematic name reflects its intricate polycyclic framework. Its core consists of a thieno[3,2-c]quinoline system fused to a dioxolo[4,5-g] moiety, with a phenyl group at position 3 and an N-(2-methoxybenzyl)carboxamide substituent at position 2 . The molecular formula is C₂₇H₂₀N₂O₄S, corresponding to a molecular weight of 468.5 g/mol. Key structural features include:
-
Thieno[3,2-c]quinoline core: A fused bicyclic system combining a thiophene ring (positions 3,2-c) with a quinoline backbone.
-
Dioxolo[4,5-g] group: A methylenedioxy ring fused at positions 4 and 5 of the quinoline, introducing oxygen-based electron density.
-
3-Phenyl substitution: An aromatic phenyl group enhancing hydrophobic interactions.
-
N-(2-Methoxybenzyl)carboxamide: A benzyl-derived side chain with a methoxy group at the ortho position, likely influencing solubility and receptor binding .
Table 1: Molecular and Physicochemical Properties
Property | Value |
---|---|
CAS Number | 1223797-53-2 |
Molecular Formula | C₂₇H₂₀N₂O₄S |
Molecular Weight | 468.5 g/mol |
SMILES Notation | COc1ccccc1CNC(=O)c1sc2c(cnc3cc4c(cc32)OCO4)c1-c1ccccc1 |
Topological Polar Surface Area | 109 Ų (estimated) |
The SMILES string confirms the connectivity: the methoxybenzyl group (COc1ccccc1CNC(=O)) is linked to the thienoquinoline-dioxolane core, which itself bears a phenyl substituent .
Synthetic Pathways and Methodological Considerations
While no explicit synthesis route for this compound is documented in the provided sources, analogous strategies for thienoquinoline derivatives suggest plausible approaches.
Core Assembly via Cycloisomerization
Thieno[3,2-c]quinolines are often synthesized via Pd-catalyzed cross-coupling followed by Brønsted acid-mediated cycloisomerization . For example, 2,3-dihalogenated pyridines undergo site-selective coupling with thiophene precursors, forming intermediates that cyclize under acidic conditions . Adapting this method, the quinoline core could be functionalized with dioxolane and thiophene rings prior to introducing the carboxamide side chain .
Functionalization with the Dioxolane Group
The dioxolo[4,5-g] moiety likely originates from a diethyl oxalate-mediated cyclization or orthoester condensation at the quinoline’s 4,5-positions. Such methods are common in fusing oxygen-containing rings to aromatic systems .
Carboxamide Side Chain Installation
The N-(2-methoxybenzyl)carboxamide group may be introduced via amide coupling between a carboxylic acid derivative (e.g., 2-carboxy-thienoquinoline) and 2-methoxybenzylamine. Reagents like EDC/HOBt or DCC/DMAP facilitate this reaction, as seen in analogous sulfonamide syntheses .
Structural Analogues and Comparative Analysis
The compound belongs to a broader class of thienoquinoline-dioxolane hybrids, which exhibit diverse bioactivities. Key analogues include:
-
Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates: These derivatives, synthesized via Michael addition, show anticancer activity (IC₅₀: 1.9–7.52 μg/mL) .
-
Indolo[3,2-c]quinolines: Known for antiviral properties, these highlight the pharmacological potential of fused quinoline systems .
The presence of the dioxolane ring in the target compound may enhance metabolic stability compared to non-fused analogues, while the methoxybenzyl group could improve blood-brain barrier penetration .
Hypothesized Biological Activities
Though direct pharmacological data for this compound is absent, its structural features suggest potential interactions with:
-
DNA Topoisomerases: Planar quinoline moieties often intercalate DNA, inhibiting replication .
-
Kinase Domains: The carboxamide group may hydrogen-bond to ATP-binding pockets, akin to kinase inhibitors .
-
Antimicrobial Targets: Thiophene and dioxolane groups are prevalent in antifungals and antivirals .
Challenges and Future Directions
-
Synthetic Optimization: Current routes to thienoquinolines require multi-step sequences with moderate yields . Streamlining the synthesis of this compound demands improved catalytic systems (e.g., Rh(III)/HFIP) .
-
Bioactivity Profiling: Preliminary screens against cancer (HCT-116, MCF-7) and microbial models are essential to validate hypothesized activities .
-
ADMET Studies: The methoxybenzyl group’s impact on solubility and cytochrome P450 interactions warrants investigation .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume